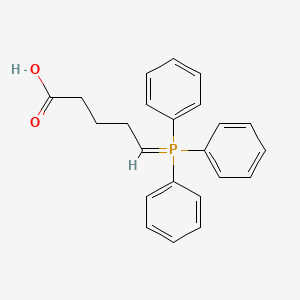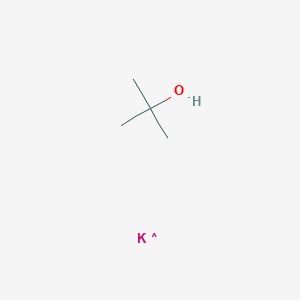
5-(triphenylphosphoranylidene)pentanoic acid
Übersicht
Beschreibung
5-(triphenylphosphoranylidene)pentanoic acid is a chemical compound with the molecular formula C23H23O2P and a molecular weight of 362.401281. It is also known by its synonym, (4-carboxybutylene)triphenylphosphorane . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a pentanoic acid backbone, making it a unique organophosphorus compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt intermediate .
Industrial Production Methods
Industrial production of pentanoic acid, 5-(triphenylphosphoranylidene)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(triphenylphosphoranylidene)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines or other reduced derivatives.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
5-(triphenylphosphoranylidene)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-(triphenylphosphoranylidene)- involves its interaction with molecular targets through the triphenylphosphoranylidene group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including those involving nucleophilic addition or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the pentanoic acid moiety.
Pentanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
5-(triphenylphosphoranylidene)pentanoic acid is unique due to the presence of both the triphenylphosphoranylidene group and the pentanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
39968-97-3 |
|---|---|
Molekularformel |
C23H23O2P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
5-(triphenyl-λ5-phosphanylidene)pentanoic acid |
InChI |
InChI=1S/C23H23O2P/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,19H,10-11,18H2,(H,24,25) |
InChI-Schlüssel |
AITHRLYLAMRNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8656671.png)

![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)


![Tert-butyl(4-chloro-2-{[2-methyl-5-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8656691.png)

![4-[(2-Nitrophenoxy)methyl]-2-phenyl-1,3-thiazole](/img/structure/B8656704.png)




